Cu-PTSM is classified under radiopharmaceuticals and is specifically a copper-based compound. It is synthesized from copper ions and thiosemicarbazones, which are derived from pyruvaldehyde. The primary source of Cu-PTSM for clinical applications is through the elution of copper isotopes from a generator system that produces radiolabeled copper isotopes, particularly Copper-62 and Copper-64, which are essential for PET imaging .
The synthesis of Cu-PTSM can be achieved through several methods, with notable efficiency using a 62Zn/62Cu PET generator. This method allows for rapid production of the compound with high radiochemical yields.
The molecular structure of Cu-PTSM consists of a central copper ion coordinated to two bis(N4-methylthiosemicarbazone) ligands. This coordination complex exhibits specific geometric arrangements that facilitate its biological activity.
Cu-PTSM undergoes several chemical reactions that are pivotal for its function as a radiopharmaceutical:
The mechanism of action for Cu-PTSM involves its reduction from copper(II) to copper(I), which facilitates its trapping within cells via a redox trapping mechanism. This process is believed to be initiated by intracellular sulfhydryls and is crucial for visualizing tumor perfusion during PET imaging.
Cu-PTSM exhibits several notable physical and chemical properties:
Cu-PTSM has significant applications in medical imaging and research:
Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazonato)Copper(II) (Cu-Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazone), abbreviated as Cu-Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazone), emerged in the late 1980s as a generator-produced positron emission tomography perfusion tracer. Its development addressed the need for radiopharmaceuticals compatible with positron emission tomography’s quantitative capabilities and the logistical constraints of cyclotron availability. The 62Zinc/62Copper generator system enabled onsite production of the short-lived 62Copper isotope (t₁/₂ = 9.7 minutes), making Cu-Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazone) accessible for clinical perfusion studies without a cyclotron [2] [6]. Early animal studies demonstrated its "microsphere-like" retention in tissues with high blood flow (e.g., heart and brain), attributed to intracellular reduction of Copper(II) to Copper(I) and subsequent dissociation of the complex [2] [10]. However, clinical translation revealed discrepancies: human myocardial uptake at high flow rates was significantly lower than predicted from animal data. This was later linked to species-dependent albumin binding, where Cu-Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazone) exhibits unusually high affinity for human serum albumin compared to dog or rodent albumin [1] [8]. This finding spurred research into structural analogs like Copper-Ethylglyoxal Bis(Thiosemicarbazonato) and Copper-n-Propylglyoxal Bis(Thiosemicarbazonato) with reduced human serum albumin interactions [1] [5].
Cu-Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazone) belongs to the class of neutral, lipophilic copper(II) bis(thiosemicarbazone) complexes. Its molecular structure features a square-planar coordination geometry where the copper(II) ion is chelated by two nitrogen and two sulfur atoms from the pyruvaldehyde bis(N⁴-methylthiosemicarbazone) ligand (molecular weight: 308 g/mol) [3] [5]. Key structural features governing its function include:
The redox mechanism underpinning its tissue retention involves enzymatic reduction of copper(II) to copper(I) intracellularly, primarily by mitochondrial NADH-dependent enzymes. This reduction triggers decomposition of the complex and irreversible trapping of the copper cation [2] [8]. This process is distinct from hypoxia tracers like Copper-Diacetyl Bis(N⁴-Methylthiosemicarbazonato), whose reduction is inhibited under normoxic conditions.
Table 1: Structural Features and Properties of Select Copper(II) Bis(Thiosemicarbazone) Complexes
Complex | R₁ | R₂ | R₃ | R₄ | Log P | % Free in Human Serum Albumin |
---|---|---|---|---|---|---|
Cu-Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazone) | -H | -H | -CH₃ | -H | 1.92 ± 0.04 | 4.0 ± 0.1 |
Copper-Diacetyl Bis(N⁴-Methylthiosemicarbazonato) | -CH₃ | -CH₃ | -CH₃ | -H | 2.20 ± 0.12 | 5.9 ± 0.4 |
Copper-Ethylglyoxal Bis(Thiosemicarbazonato) | -CH₂CH₃ | -H | -H | -H | 1.35 ± 0.02 | 40.6 ± 1.1 |
Copper-n-Propylglyoxal Bis(Thiosemicarbazonato) | -CH₂CH₂CH₃ | -H | -H | -H | Not Reported | ~45 (Estimated) |
Cu-Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazone) labeled with positron-emitting copper isotopes (⁶²Copper, ⁶⁴Copper, ⁶⁰Copper, ⁶¹Copper) serves primarily as a blood flow tracer due to its high first-pass extraction fraction and prolonged retention in well-perfused tissues [4] [6] [10]. Key applications include:
The choice of copper isotope depends on imaging requirements. Short-lived isotopes (⁶²Copper, t₁/₂=9.7 min; ⁶⁰Copper, t₁/₂=0.4 h) offer high sensitivity and lower radiation dose, ideal for rapid perfusion kinetics. Longer-lived isotopes (⁶⁴Copper, t₁/₂=12.7 h; ⁶¹Copper, t₁/₂=3.3 h) facilitate delayed imaging protocols and cell trafficking studies [4].
Table 2: Copper Isotopes for Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazone) Positron Emission Tomography Imaging
Isotope | Half-Life | Production Method | Positron Yield (%) | Mean Positron Energy (keV) | Primary Use Case |
---|---|---|---|---|---|
⁶²Copper | 9.7 min | ⁶²Zinc/⁶²Copper Generator | 98% | 2910 | Clinical myocardial/cerebral perfusion |
⁶⁴Copper | 12.7 h | Cyclotron: ⁶⁴Nickel(p,n)⁶⁴Copper | 19% | 656 | Preclinical imaging, cell trafficking |
⁶⁰Copper | 0.4 h | Cyclotron: ⁶⁰Nickel(p,n)⁶⁰Copper | 93% | 3920 | High-resolution dynamic perfusion |
⁶¹Copper | 3.3 h | Cyclotron: ⁶¹Nickel(p,n)⁶¹Copper | 62% | 1220 | Delayed imaging of peptides/antibodies |
Synthesis and Formulation Advances: Production methods have evolved from manual synthesis to integrated generator-elution/labeling systems, yielding ⁶²Copper-Pyruvaldehyde Bis(N⁴-Methylthiosemicarbazone) with >98% radiochemical purity in <8 minutes [2] [6]. For preclinical studies, concentrated formulations (e.g., using propylene glycol excipient) enable high-activity bolus injections in small volumes (100–200 μL) suitable for rodent positron emission tomography [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7